![molecular formula C9H9NO4 B13925018 4-Hydroxy-3,4-dihydro-2H-pyrano[2,3-c]pyridine-8-carboxylic acid](/img/structure/B13925018.png)
4-Hydroxy-3,4-dihydro-2H-pyrano[2,3-c]pyridine-8-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyrano[2,3-c]pyridine-8-carboxylic acid, 3,4-dihydro-4-hydroxy- is a heterocyclic compound that features a fused pyridine and pyran ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrano[2,3-c]pyridine-8-carboxylic acid, 3,4-dihydro-4-hydroxy- typically involves multicomponent reactions (MCRs). One common method includes the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . These reactions are known for their high efficiency, atom economy, short reaction times, and environmentally friendly conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and sustainable practices are often applied. This includes the use of microwave-assisted synthesis, which offers advantages such as reduced reaction times and energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions
2H-Pyrano[2,3-c]pyridine-8-carboxylic acid, 3,4-dihydro-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve solvents like ethanol or acetonitrile and may require heating or the use of catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce pyridine alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2H-Pyrano[2,3-c]pyridine-8-carboxylic acid, 3,4-dihydro-4-hydroxy- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its potential therapeutic applications include treatments for bacterial infections and oxidative stress-related diseases.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2H-Pyrano[2,3-c]pyridine-8-carboxylic acid, 3,4-dihydro-4-hydroxy- involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. The antioxidant activity is likely due to its capacity to scavenge free radicals and reduce oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4-Dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid
- 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carboxylic acid
- 6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid
Uniqueness
2H-Pyrano[2,3-c]pyridine-8-carboxylic acid, 3,4-dihydro-4-hydroxy- is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its fused ring system provides stability and reactivity that are advantageous in various applications .
This compound’s versatility and potential make it a valuable subject of study in multiple scientific disciplines
Eigenschaften
Molekularformel |
C9H9NO4 |
|---|---|
Molekulargewicht |
195.17 g/mol |
IUPAC-Name |
4-hydroxy-3,4-dihydro-2H-pyrano[2,3-c]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C9H9NO4/c11-6-2-4-14-8-5(6)1-3-10-7(8)9(12)13/h1,3,6,11H,2,4H2,(H,12,13) |
InChI-Schlüssel |
YRTBVVLBHPRWQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(C1O)C=CN=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13924942.png)
![5-Chloro-7-methylpyrido[3,4-B]pyrazine](/img/structure/B13924946.png)



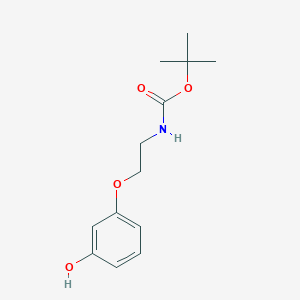
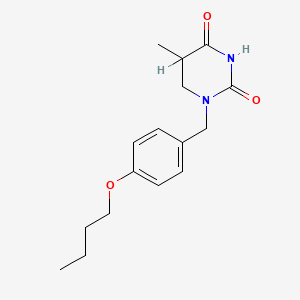

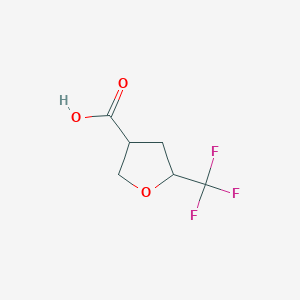


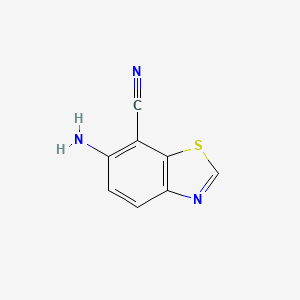
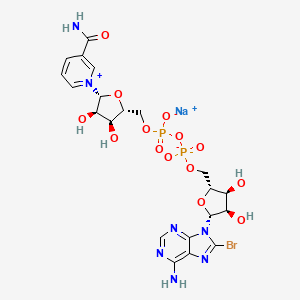
![2-[5-Chloro-2-[2-[(4-methoxyphenyl)methoxy]ethyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13925030.png)
